molecular formula C9H9NO3 B085405 [Methyl(phenyl)amino](oxo)acetic acid CAS No. 13120-33-7

[Methyl(phenyl)amino](oxo)acetic acid

Cat. No. B085405
CAS RN: 13120-33-7
M. Wt: 179.17 g/mol
InChI Key: RMOUHWPZZGSLOT-UHFFFAOYSA-N
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Description

“Methyl(phenyl)aminoacetic acid” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular formula of “Methyl(phenyl)aminoacetic acid” is C9H9NO3 . The molecule contains a total of 22 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains a total of 22 bonds, including 13 non-Hydrogen bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amide, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“Methyl(phenyl)aminoacetic acid” has a molecular weight of 179.17300 . It has a density of 1.32g/cm3 and a boiling point of 321.3ºC at 760 mmHg . The melting point and MSDS are not available .

Scientific Research Applications

Antibacterial Activity

A variety of compounds, including those containing Methyl(phenyl)aminoacetic acid, have been synthesized and evaluated for their antibacterial properties. Notably, derivatives such as [3-oxo-4-{[(4-(N-(2-pyridyl)sulfamoyl)phenyl) amino]methyl}-3,4-dihydro-2H-1,4benaoxazin-2-yl] acetic acid showed promising activity against bacteria like K.pneumonea and E. faecalis. Other compounds demonstrated moderate activity against various bacterial strains, including E. coli, klebeseila, Staphy. aureus, and E. fecalis (Kadian, Maste & Bhat, 2012). Similar antibacterial and antifungal properties were observed in synthesized 1,4 Benzothiazine derivatives, showing significant activity against strains such as E. coli, E.fecalis, Klebshilla, and S. aureus (Kalekar, Bhat & Koli, 2011).

Antifungal and Antimicrobial Properties

Compounds like 5-[(((α-phenyl/methyl)benzylidene)amino)oxy]methyl/ethyl-2-[4-(substituted aryl)/allyl)] amino-1,3,4-oxadiazoles demonstrated significant antimicrobial activity against bacteria like Escherichia coli and Rhizoctonia bataticola. Some also exhibited interesting antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Laddi & Desai, 2016). Novel aryl hydrazone pyrazoline-5-ones containing the thiazole moiety were synthesized and showed considerable antibacterial and antifungal activity, highlighting the potential of Methyl(phenyl)aminoacetic acid derivatives in antimicrobial research (Reddy, Prasad, Spoorthy & Ravindranath, 2013).

Anticancer and Antioxidant Activities

Diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonate compounds were found to have excellent to moderate anti-proliferative activity against various cancer cell lines, along with significant antioxidant properties (Awad, Abdel-Aal, Atlam & Hekal, 2018). Additionally, certain derivatives exhibited strong xanthine oxidase inhibitory studies, indicating potential uses in antioxidant applications (Ikram et al., 2015).

Cytotoxicity and Molecular Docking Studies

Phthalazinedione-Based Derivatives were synthesized, displaying promising cytotoxicity against cancer cells like HCT-116, while showing poor cytotoxicity against normal cells, indicating selective anticancer potential. Additionally, molecular docking studies suggested a favorable interaction with VEGFR2 protein, hinting at a possible mechanism of action for these compounds (El Rayes et al., 2022).

These applications demonstrate the broad spectrum of research and potential therapeutic uses of Methyl(phenyl)aminoacetic acid and its derivatives in the field of scientific research, particularly in antimicrobial, antifungal, and anticancer domains.

Safety And Hazards

The safety and hazards associated with “Methyl(phenyl)aminoacetic acid” are not specified in the search results. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

2-(N-methylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10(8(11)9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOUHWPZZGSLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506922
Record name [Methyl(phenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Methyl(phenyl)amino](oxo)acetic acid

CAS RN

13120-33-7
Record name [Methyl(phenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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